molecular formula C17H17Cl2N3O4S2 B2568086 2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide CAS No. 393838-65-8

2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide

Cat. No. B2568086
CAS RN: 393838-65-8
M. Wt: 462.36
InChI Key: VONGFFDZKXQBKZ-UHFFFAOYSA-N
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Description

“2,5-dichloro-N’-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide” is a chemical compound with the molecular formula C17H17Cl2N3O4S2 . It appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with two chlorine atoms and a carbohydrazide group. The carbohydrazide group is further substituted with a benzoyl group, which itself is substituted with a piperidin-1-ylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the various functional groups present. The thiophene ring, being aromatic, will contribute to the compound’s stability. The presence of the carbohydrazide group could allow for hydrogen bonding, potentially influencing the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbohydrazide group could influence its solubility in water, while the chlorine atoms could make it more dense than many organic compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , play a crucial role in drug design. The piperidine ring is a common structural motif found in many pharmaceuticals. Researchers have explored the synthesis of substituted piperidines due to their significance in constructing drug molecules . The compound’s unique structure could be leveraged for designing novel drugs with specific pharmacological activities.

Anti-Inflammatory Agents

Thiophene derivatives have attracted attention as potential anti-inflammatory agents. For instance, suprofen, which contains a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug (NSAID) . Investigating the anti-inflammatory properties of our compound could yield valuable insights.

Voltage-Gated Sodium Channel Blockers

The presence of the piperidine moiety suggests potential interactions with biological targets. Articaine, a 2,3,4-trisubstituted thiophene compound, acts as a voltage-gated sodium channel blocker and is used as a dental anesthetic in Europe . Exploring the effects of our compound on ion channels could be relevant.

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has biological activity, it could be due to interactions with proteins or other biological macromolecules, potentially influenced by the various functional groups present .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

2,5-dichloro-N'-(4-piperidin-1-ylsulfonylbenzoyl)thiophene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S2/c18-14-10-13(15(19)27-14)17(24)21-20-16(23)11-4-6-12(7-5-11)28(25,26)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGFFDZKXQBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide

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